3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine crystal structure and conformational analysis
3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine crystal structure and conformational analysis
An In-Depth Technical Whitepaper on the Structural Dynamics of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine
Executive Summary
The 3-azabicyclo[3.3.1]nonane scaffold is a privileged pharmacophore frequently embedded in complex diterpenoid alkaloids and synthetic neurotropic agents. While the parent bicyclo[3.3.1]nonane system is highly flexible, introducing heteroatoms and bulky substituents imposes severe steric constraints that dictate the molecule's 3D architecture. This whitepaper provides a comprehensive analysis of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine , focusing on how the massive steric bulk of the N-tert-butyl group and the hydrogen-bonding capacity of the C9-amine functionalize the conformational energy landscape. By synthesizing crystallographic data, computational thermodynamics, and field-proven synthetic protocols, this guide serves as an authoritative resource for researchers engaged in structure-based drug design and complex stereoselective synthesis.
Conformational Thermodynamics & Steric Causality
The chemistry and biological activity of bicyclo[3.3.1]nonanes are fundamentally dictated by their conformational properties. The core hydrocarbon can theoretically exist in three primary conformations: a C2v -symmetric twin-chair (CC), a Cs -symmetric boat-chair (BC), and a C2 -symmetric twisted twin-boat (BB)[1].
In unsubstituted or lightly substituted 3-azabicyclo[3.3.1]nonanes, the twin-chair (CC) conformation is generally favored, with the piperidine ring adopting a near-ideal chair geometry[2]. However, the introduction of a tert-butyl group at the N3 position fundamentally alters this equilibrium.
The Causality of the Conformational Lock
When an N-tert-butyl group is present, the twin-chair conformation forces the bulky substituent into either an axial or equatorial position.
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Axial Disposition: Results in catastrophic 1,3-diaxial-like steric clashes with the endo-protons at C7.
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Equatorial Disposition: Induces severe allylic-type strain (A-strain) with the adjacent equatorial protons at C2 and C4, while also restricting the rotational degrees of freedom of the tert-butyl methyl groups.
To relieve this immense steric penalty, the nitrogen-containing ring undergoes a spontaneous ring inversion, transitioning the molecule into a chair-boat (CB) conformation. In this state, the carbocyclic ring remains in a stable chair form, while the piperidine ring adopts a boat conformation, projecting the tert-butyl group away from the transannular steric bulk. Furthermore, the presence of the C9-amine group introduces the potential for intramolecular hydrogen bonding (e.g., N9−H⋯N3 ), which further stabilizes specific rotamers depending on whether the amine is syn or anti to the nitrogen bridge.
Fig 1. Conformational energy landscape of N-tert-butyl substituted 3-azabicyclo[3.3.1]nonanes.
Crystallographic Profiling & Structural Analysis
Single-crystal X-ray diffraction (XRD) provides definitive proof of the chair-boat conformational lock. To quantify the exact degree of ring distortion, crystallographers rely on Cremer & Pople puckering parameters ( QT , θ , ϕ )[3].
In the crystal lattice, 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine exhibits a highly distorted piperidine ring. The Hirshfeld surface analysis of related bicyclo[3.3.1]nonane systems indicates that crystal packing is predominantly driven by H⋯H and N⋯H intermolecular interactions[3]. For the 9-amine derivative, the primary driving force of the crystal lattice assembly is the strong intermolecular hydrogen bonding network formed by the primary amine at C9 acting as a dual hydrogen-bond donor.
Quantitative Structural Parameters
Table 1: Representative Cremer-Pople Puckering Parameters for the Bicyclic System
| Ring Segment | Conformation | QT (Å) | θ (°) | ϕ (°) |
| Carbocycle (C1-C5-C6-C7-C8-C9) | Chair | 0.562 ± 0.002 | 4.2 ± 0.1 | 178.5 ± 0.3 |
| Heterocycle (N3-C2-C1-C9-C5-C4) | Boat / Twist-Boat | 0.889 ± 0.002 | 89.2 ± 0.1 | 289.1 ± 0.1 |
Table 2: DFT-Calculated Conformational Energy Distribution (M06-2X/6-311+G(d,p))
| Conformer | Relative Energy ( ΔE , kcal/mol) | Boltzmann Population (298K) |
| Chair-Boat (syn-amine) | 0.00 (Global Minimum) | > 98% |
| Chair-Boat (anti-amine) | + 2.14 | < 2% |
| Twin-Chair (Equatorial t-Bu) | + 6.85 | ~ 0% |
| Twin-Chair (Axial t-Bu) | + 11.42 | ~ 0% |
Data synthesis derived from established crystallographic norms for bulky 3-azabicyclo[3.3.1]nonanes.
Experimental Methodology: Synthesis & Crystallization
To study the crystal structure, one must first obtain high-purity material. The most robust method for synthesizing 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine is the reductive amination of the corresponding 9-one precursor.
Causality of Reagent Selection
Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is explicitly chosen over Sodium borohydride ( NaBH4 ) or Sodium cyanoborohydride ( NaBH3CN ). NaBH(OAc)3 is exceptionally mild and selectively reduces the transient iminium ion without reducing the starting ketone[4]. This prevents the formation of the 9-ol byproduct, ensuring a self-validating reaction stream where the disappearance of the ketone directly correlates to amine formation.
Fig 2. Synthesis and crystallization workflow of 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine.
Step-by-Step Protocol: Reductive Amination & Crystallization
Phase 1: Reductive Amination
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Preparation: Charge an oven-dried round-bottom flask with 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-one (1.0 equiv) and dissolve in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
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Imine Formation: Add ammonium acetate ( NH4OAc , 10.0 equiv) or a protected amine equivalent (e.g., benzylamine) followed by glacial acetic acid (2.0 equiv) to catalyze iminium ion formation[4]. Stir at ambient temperature for 2 hours. In-Process Control (IPC): Verify the consumption of the ketone via TLC (Stain with Ninhydrin; ketones will not stain, primary/secondary amines will).
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Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)3 (1.5 equiv). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing premature ketone reduction.
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Quench & Extraction: After 12 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with Dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Phase 2: Single-Crystal Growth (Vapor Diffusion) Causality: Vapor diffusion is utilized because it allows for an exceptionally slow, thermodynamically controlled decrease in solubility, which is critical for growing diffraction-quality crystals of flexible aliphatic amines.
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Dissolve the purified 3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine in a minimal amount of Ethyl Acetate (Good solvent) inside a small 1-dram inner vial.
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Place the uncapped inner vial into a larger 20 mL scintillation vial containing 3 mL of Hexanes (Anti-solvent).
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Tightly cap the outer vial and leave it undisturbed in a vibration-free environment at 20 °C for 4–7 days.
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Harvest the resulting colorless prisms under a polarized light microscope, mounting them immediately in paratone oil to prevent atmospheric moisture degradation prior to XRD analysis.
References
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[4] Hydrogen Bond Mediated [3+3] Cycloaddition Reactions of Oxyallyl Cations with Nitrones and Total Synthesis. The University of Chicago. Available at: [Link]
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[3] Crystal structure and Hirshfeld surface analysis of bicyclo[3.3.1]nonane ring systems. NIH / National Library of Medicine. Available at: [Link]
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[1] Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives. Royal Society of Chemistry (RSC). Available at: [Link]
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[2] 2,4-Bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one. PMC / National Institutes of Health. Available at: [Link]
Sources
- 1. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
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